molecular formula C21H19BrO2 B310185 6-Bromo-2-naphthyl 4-tert-butylbenzoate

6-Bromo-2-naphthyl 4-tert-butylbenzoate

Cat. No.: B310185
M. Wt: 383.3 g/mol
InChI Key: TWBPBEQMQJNJNA-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthyl 4-tert-butylbenzoate is an ester derivative featuring a brominated naphthyl group linked to a 4-tert-butylbenzoate moiety. The bromine atom at the 6-position of the naphthyl ring enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the bulky tert-butyl group on the benzoate moiety likely improves steric stability and influences solubility .

Properties

Molecular Formula

C21H19BrO2

Molecular Weight

383.3 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) 4-tert-butylbenzoate

InChI

InChI=1S/C21H19BrO2/c1-21(2,3)17-8-4-14(5-9-17)20(23)24-19-11-7-15-12-18(22)10-6-16(15)13-19/h4-13H,1-3H3

InChI Key

TWBPBEQMQJNJNA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Bromo-2-naphthyl 4-tert-butylbenzoate and structurally related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
6-Bromo-2-naphthyl benzoate C₁₇H₁₁BrO₂ 327.18 g/mol Bromo-naphthyl, benzoate Intermediate in organic synthesis; lacks tert-butyl steric effects
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 g/mol Methyl ester, tert-butyl Electrochemical carboxylation agent; stabilizes enolate intermediates in synthesis
6-Bromo-2-naphthyl β-D-galactopyranoside C₁₇H₁₉BrO₆ 403.24 g/mol Bromo-naphthyl, galactose β-galactosidase substrate; used in enzymatic assays for cell membrane studies
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 275.11 g/mol Bromo, fluoro, tert-butyl benzoate Pharmaceutical intermediate; fluorinated substituent enhances metabolic stability
6-Bromo-2-naphthyl β-D-glucuronide C₁₇H₁₇BrO₇ 413.22 g/mol Bromo-naphthyl, glucuronic acid β-glucuronidase substrate; bromine enhances enzyme-substrate interaction kinetics

Key Findings :

Steric and Electronic Effects :

  • The tert-butyl group in 4-tert-butylbenzoate derivatives (e.g., Methyl 4-tert-butylbenzoate) increases steric bulk, which can stabilize intermediates in electrochemical carboxylation reactions . This contrasts with the simpler benzoate in 6-Bromo-2-naphthyl benzoate, which lacks such stabilization .
  • Bromine substitution on the naphthyl ring (common in all 6-bromo-2-naphthyl derivatives) enhances electrophilicity, facilitating participation in Suzuki or Ullmann coupling reactions.

Biological Activity: Glycoside derivatives (e.g., 6-Bromo-2-naphthyl β-D-galactopyranoside) are tailored for enzyme-substrate specificity. The bromine atom and sugar moiety synergize to improve binding affinity and detection sensitivity in assays . In contrast, this compound’s lack of a polar sugar group limits its utility in enzymatic studies but may favor applications in material science or as a synthetic precursor.

Synthetic Flexibility :

  • tert-Butyl esters (e.g., tert-Butyl 4-bromo-2-fluorobenzoate) are often used as protecting groups in multistep syntheses due to their resistance to hydrolysis under basic conditions . The tert-butyl group in this compound could similarly protect the benzoate moiety during reactions involving the brominated naphthyl group.

Solubility and Stability: The tert-butyl group improves solubility in nonpolar solvents compared to unsubstituted benzoates. For instance, Methyl 4-tert-butylbenzoate has a density of 0.99 g/cm³, suggesting moderate lipophilicity . This property is critical for applications in hydrophobic reaction environments.

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